N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide

Data gap Unverified compound Pyrazolo[3,4-d]pyrimidine

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide (CAS 899945-24-5) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Despite being listed by multiple chemical vendors as a research chemical with potential kinase inhibitory activity , a comprehensive search of primary research papers, patents, and authoritative databases reveals no publicly available, verified quantitative data describing its biological activity, selectivity, or pharmacological profile.

Molecular Formula C16H16ClN5O2
Molecular Weight 345.79
CAS No. 899945-24-5
Cat. No. B2769001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide
CAS899945-24-5
Molecular FormulaC16H16ClN5O2
Molecular Weight345.79
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23)
InChIKeySHBLGXHKHJELBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide (CAS 899945-24-5)


N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide (CAS 899945-24-5) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Despite being listed by multiple chemical vendors as a research chemical with potential kinase inhibitory activity , a comprehensive search of primary research papers, patents, and authoritative databases reveals no publicly available, verified quantitative data describing its biological activity, selectivity, or pharmacological profile. The absence of such data prevents a meaningful scientific or procurement-focused comparison with any related compounds.

Why N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide Cannot Be Generally Substituted


Without validated selectivity data, efficacy metrics, or a defined molecular target class from primary literature for this specific compound , any attempt to interchange it with a close analog or in-class candidate would be speculative. Scientific and industrial users must assume that even minor structural modifications in the pyrazolo[3,4-d]pyrimidine core can lead to significant differences in target binding, off-target liability, and pharmacokinetic properties. The lack of quantitative evidence for this compound means generic substitution cannot be scientifically justified.

Quantitative Differentiation Evidence for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide


No Quantitative Evidence Available for Differential Analysis

No quantitative, comparator-based evidence could be identified for this compound. A search of primary literature, patents (e.g., US9617269, covering related PDEIX inhibitors [1]), and authoritative databases (ChEBI, PubChem) did not yield any verified IC50 values, selectivity scores, or ADME data for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide. The available vendor listings do not provide traceable, published assay data.

Data gap Unverified compound Pyrazolo[3,4-d]pyrimidine

Potential Application Scenarios for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide Based on Class Inference


Hypothetical Use as a Negative Control or Chemical Probe

Without verified biological activity, the compound's most justifiable use is as a chemically similar negative control or a synthetic intermediate for structure-activity relationship (SAR) studies within the pyrazolo[3,4-d]pyrimidine class. An experiment might directly compare it to a known active analog like the Src kinase inhibitor PP2 . However, procurement for this purpose must be preceded by in-house validation of its inactivity or purity profile.

Exploratory Kinase Profiling Panel

A researcher might include this compound in a broad kinase panel to deorphanize its target, provided the vendor-supplied material is verified by analytical chemistry (e.g., NMR, HPLC). This is a research discovery activity, not a procurement decision based on established differentiation, as its selectivity profile is unknown.

Quote Request

Request a Quote for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.